Regioisomeric Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiates 4,7- from 4,6- and 5,7-Dihydroxyquinolin-2(1H)-ones
All dihydroxyquinolin-2(1H)-one positional isomers share the identical molecular formula (C₉H₇NO₃) and molecular weight (177.16 g/mol), making them indistinguishable by mass spectrometry alone. However, the 4,7-substitution pattern produces a predicted hydrogen bond donor count of 3 and hydrogen bond acceptor count of 3, with a topological polar surface area (TPSA) of 73.58 Ų . By comparison, the 5,6-dihydroxy isomer (CAS 586354-85-0) has the same HBD/HBA counts and TPSA of 73.58 Ų, but its ortho-dihydroxy (catechol-like) arrangement on the benzo-ring confers distinct metal-chelating behaviour and susceptibility to oxidation that the 4,7-isomer does not share . The 4-hydroxy-7-methoxy or 7-hydroxy-4-methoxy analogs have different HBD counts (2 vs. 3), directly impacting their capacity for target hydrogen bonding . This physicochemical differentiation means the 4,7-isomer sits in a unique property space relative to its closest analogs, and any downstream SAR interpretation requires the correct isomer.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and TPSA |
|---|---|
| Target Compound Data | HBD = 3; HBA = 3; TPSA = 73.58 Ų (predicted; 4,7-isomer) |
| Comparator Or Baseline | 4,6-Dihydroxyquinolin-2(1H)-one: HBD = 3, HBA = 3, TPSA = 73.58 Ų (predicted); 5,6-Dihydroxyquinolin-2(1H)-one: HBD = 3, HBA = 3, TPSA = 73.58 Ų (predicted) ; 7-Hydroxyquinolin-2(1H)-one: HBD = 2, HBA = 2, TPSA = 53.35 Ų (predicted) |
| Quantified Difference | HBD/HBA/TPSA identical across dihydroxy regioisomers by bulk descriptors, but 4,7-isomer uniquely places one OH on the pyridone ring (tautomerically active) and one on the benzo-ring (phenolic); mono-hydroxy analogs differ by ΔHBD = 1 and ΔTPSA ≈ 20.23 Ų |
| Conditions | In silico prediction based on molecular structure; TPSA calculated using standard fragment-based method |
Why This Matters
Procurement of the correct positional isomer is critical because identical bulk descriptors mask functionally distinct hydrogen-bonding and metal-coordination geometries that determine synthetic and biological outcomes.
